molecular formula C13H13ClFNO4S B2890509 3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1428380-62-4

3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No. B2890509
CAS RN: 1428380-62-4
M. Wt: 333.76
InChI Key: XBVNZCFONGRNMI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CF3Sulfa or CF3S, and it belongs to the sulfonamide class of compounds. The synthesis of CF3Sulfa is a complex process that requires specialized knowledge and techniques.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The study by Bats, Frost, and Hashmi (2001) on isomorphous benzenesulfonamide crystal structures highlights the importance of intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, in determining the crystal packing of related compounds. These interactions vary slightly due to the different positions of Cl atoms, impacting the overall crystal structure (Bats, Frost, & Hashmi, 2001).

Synthesis and Biological Activities

Kumar et al. (2014) synthesized a series of N-substituted benzenesulfonamide derivatives, showing significant in vitro antimicrobial and anticancer activities. These findings suggest the potential utility of such compounds in developing new therapeutic agents (Kumar et al., 2014).

Sensing and Bioimaging Applications

Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on a benzenesulfonamide derivative for the selective detection of Sn2+ ions in aqueous solutions. This probe was effective in living cells and zebrafish, demonstrating its applicability in bioimaging and environmental monitoring (Ravichandiran et al., 2020).

Heterocyclic Synthesis

Wang, Huang, Shi, Rudolph, and Hashmi (2014) reported a gold(I)-catalyzed cascade reaction for synthesizing N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a novel pathway that enriches gold carbenoid chemistry and highlights the compound's versatility in synthetic chemistry (Wang et al., 2014).

Metalation and Synthetic Applications

Familoni (2002) discussed the significant potential of benzenesulfonamide as a Directed Metalation Group (DMG), demonstrating its vast applications in heterocyclic synthesis and the preparation of various functional molecules. This underscores the role of sulfonamides in advancing synthetic organic chemistry (Familoni, 2002).

properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO4S/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNZCFONGRNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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